DAMPA Methyl Ester

Descripción general

Descripción

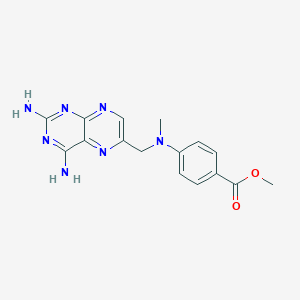

Methyl 4-{(2,4-diaminopteridin-6-yl)methylamino}benzoate is a compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its complex structure and potential therapeutic properties. This compound is often studied for its role in antineoplastic agents and its relationship with methotrexate and its impurities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{(2,4-diaminopteridin-6-yl)methylamino}benzoate typically involves multiple steps. One common method starts with the preparation of 2,4-diaminopteridin-6-ylmethyl chloride, which is then reacted with methylamine to form the intermediate. This intermediate is further reacted with 4-aminobenzoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a solid form .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-{(2,4-diaminopteridin-6-yl)methylamino}benzoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Aplicaciones Científicas De Investigación

Pharmacological Studies

DAMPA Methyl Ester has been investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development, particularly in the field of cancer therapy. Studies have shown that derivatives of DAMPA can inhibit certain enzymes involved in tumor growth, thus warranting further exploration into its efficacy and mechanisms of action.

Biochemical Assays

The compound is utilized in biochemical assays to study enzyme activity and metabolic pathways. For instance, it has been employed as a substrate or inhibitor in assays involving dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. This application is crucial for understanding the biochemical pathways that this compound may influence.

Synthesis of Novel Compounds

This compound serves as a building block for synthesizing novel compounds with enhanced biological activities. Researchers have explored various synthetic routes to modify its structure, aiming to improve its pharmacological properties. This aspect is particularly relevant in the development of targeted therapies for diseases such as cancer and autoimmune disorders.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Pharmacological Activity | To evaluate the anti-cancer properties of DAMPA derivatives | Certain derivatives showed significant inhibition of tumor cell proliferation in vitro. |

| Enzyme Inhibition | To assess the inhibitory effects on DHFR | This compound demonstrated competitive inhibition, suggesting potential as a therapeutic agent against cancer. |

| Synthetic Modifications | To develop more potent analogs | Modified compounds exhibited increased binding affinity to biological targets compared to the parent compound. |

Mecanismo De Acción

The mechanism of action of Methyl 4-{(2,4-diaminopteridin-6-yl)methylamino}benzoate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to the disruption of cellular processes and the inhibition of cell growth. This mechanism is particularly relevant in its potential use as an antineoplastic agent .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to Methyl 4-{(2,4-diaminopteridin-6-yl)methylamino}benzoate include:

Methotrexate: A well-known antineoplastic agent with a similar structure and mechanism of action.

Pralatrexate: Another antifolate compound with similar therapeutic properties.

Aminopterin: A compound with a similar structure and biological activity.

Uniqueness

Methyl 4-{(2,4-diaminopteridin-6-yl)methylamino}benzoate is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. This uniqueness contributes to its potential therapeutic properties and its use in various scientific research applications .

Actividad Biológica

DAMPA (di-isoamyl ester of methyl-phosphinic acid) methyl ester is a compound primarily studied for its solvent extraction properties, particularly in the context of uranium extraction from nitric acid solutions. This article examines the biological activity of DAMPA methyl ester, focusing on its potential applications and implications in various fields, including biochemistry and environmental science.

This compound is characterized by its phosphinic acid structure, which plays a crucial role in its extraction capabilities and potential biological interactions. The molecular formula is , and its structure can be represented as follows:

Where is the isoamyl group and are alkyl chains that influence the compound's polarity and solubility.

Toxicological Studies

Toxicological assessments are essential for understanding the safety profile of this compound. Preliminary studies indicate that phosphinic acid derivatives can exhibit low toxicity levels in biological systems. However, further research is needed to establish comprehensive safety data, particularly regarding chronic exposure and environmental impact.

Case Studies

- Uranium Extraction : A notable study demonstrated the high efficiency of this compound in extracting uranium from nitric acid solutions. The extraction process was optimized to achieve maximum yield while minimizing environmental impact . This application underscores the compound's utility in nuclear waste management.

- Environmental Applications : Research into the use of this compound for bioremediation has shown promise. Its ability to interact with heavy metals suggests potential applications in cleaning contaminated water sources .

Table 1: Biological Activity Overview

Propiedades

IUPAC Name |

methyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N7O2/c1-23(11-5-3-9(4-6-11)15(24)25-2)8-10-7-19-14-12(20-10)13(17)21-16(18)22-14/h3-7H,8H2,1-2H3,(H4,17,18,19,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFNJDZYIIOJMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70299929 | |

| Record name | Methyl 4-{[(2,4-diaminopteridin-6-yl)methyl](methyl)amino}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23853-09-0 | |

| Record name | NSC133722 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-{[(2,4-diaminopteridin-6-yl)methyl](methyl)amino}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.